Cas no 2172028-44-1 (2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-(propan-2-yl)acetamido}acetic acid)

2-{2-1-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)シクロプロピル-N-(プロパン-2-イル)アセトアミド}酢酸は、Fmoc保護基を有する環状アミノ酸誘導体であり、ペプチド合成や有機合成における重要な中間体です。この化合物は、Fmoc基の高い安定性と選択的脱保護特性を活かし、固相ペプチド合成(SPPS)において効率的なアミノ酸の導入を可能にします。特に、シクロプロピル構造が分子の剛性を高め、標的ペプチドの立体構造制御に寄与します。また、イソプロピルアミド部位は溶解性の調整や反応性の最適化に有用です。これらの特性から、高純度ペプチドの合成や創薬研究におけるキーインターメディエートとして活用されています。

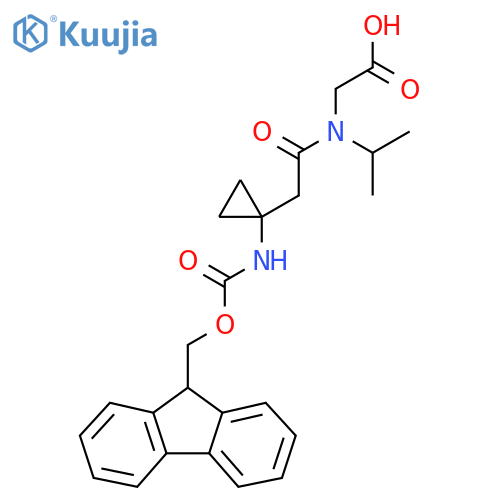

2172028-44-1 structure

商品名:2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-(propan-2-yl)acetamido}acetic acid

2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-(propan-2-yl)acetamido}acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-(propan-2-yl)acetamido}acetic acid

- EN300-1542931

- 2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]-N-(propan-2-yl)acetamido}acetic acid

- 2172028-44-1

-

- インチ: 1S/C25H28N2O5/c1-16(2)27(14-23(29)30)22(28)13-25(11-12-25)26-24(31)32-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21H,11-15H2,1-2H3,(H,26,31)(H,29,30)

- InChIKey: NQPLGCJKZSJXBG-UHFFFAOYSA-N

- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1(CC(N(CC(=O)O)C(C)C)=O)CC1)=O

計算された属性

- せいみつぶんしりょう: 436.19982200g/mol

- どういたいしつりょう: 436.19982200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 32

- 回転可能化学結合数: 9

- 複雑さ: 697

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 95.9Ų

2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-(propan-2-yl)acetamido}acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1542931-2500mg |

2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]-N-(propan-2-yl)acetamido}acetic acid |

2172028-44-1 | 2500mg |

$6602.0 | 2023-09-25 | ||

| Enamine | EN300-1542931-5000mg |

2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]-N-(propan-2-yl)acetamido}acetic acid |

2172028-44-1 | 5000mg |

$9769.0 | 2023-09-25 | ||

| Enamine | EN300-1542931-250mg |

2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]-N-(propan-2-yl)acetamido}acetic acid |

2172028-44-1 | 250mg |

$3099.0 | 2023-09-25 | ||

| Enamine | EN300-1542931-50mg |

2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]-N-(propan-2-yl)acetamido}acetic acid |

2172028-44-1 | 50mg |

$2829.0 | 2023-09-25 | ||

| Enamine | EN300-1542931-100mg |

2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]-N-(propan-2-yl)acetamido}acetic acid |

2172028-44-1 | 100mg |

$2963.0 | 2023-09-25 | ||

| Enamine | EN300-1542931-10000mg |

2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]-N-(propan-2-yl)acetamido}acetic acid |

2172028-44-1 | 10000mg |

$14487.0 | 2023-09-25 | ||

| Enamine | EN300-1542931-1.0g |

2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]-N-(propan-2-yl)acetamido}acetic acid |

2172028-44-1 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1542931-500mg |

2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]-N-(propan-2-yl)acetamido}acetic acid |

2172028-44-1 | 500mg |

$3233.0 | 2023-09-25 | ||

| Enamine | EN300-1542931-1000mg |

2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]-N-(propan-2-yl)acetamido}acetic acid |

2172028-44-1 | 1000mg |

$3368.0 | 2023-09-25 |

2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-(propan-2-yl)acetamido}acetic acid 関連文献

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

2172028-44-1 (2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-(propan-2-yl)acetamido}acetic acid) 関連製品

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 4964-69-6(5-Chloroquinaldine)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量